1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Organic and Medicinal Chemistry Contexts
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in the realms of organic and medicinal chemistry. Its prevalence in biologically active compounds stems from several key features. The piperazine nucleus can adopt a stable chair conformation, and its two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups to modulate physicochemical properties such as solubility, lipophilicity, and basicity. This inherent versatility makes it a cornerstone in the design of molecules with therapeutic potential. Numerous drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents, incorporate the piperazine moiety, underscoring its importance in drug discovery and development.
Overview of Benzoyl-Piperazine Derivatives: Synthetic Accessibility and Diversification Potential
The attachment of a benzoyl group to the piperazine scaffold gives rise to benzoylpiperazine derivatives. These compounds are generally accessible through straightforward synthetic methodologies. A common and efficient route involves the acylation of a piperazine derivative with a substituted benzoyl chloride. This nucleophilic acyl substitution reaction is typically robust and allows for the facile introduction of a wide array of substituents on both the benzoyl ring and the piperazine nucleus.
The diversification potential of benzoyl-piperazine derivatives is substantial. The benzoyl portion can be functionalized with various electron-donating or electron-withdrawing groups, altering the electronic properties of the molecule. Similarly, the piperazine ring can be substituted at the remaining nitrogen atom or on the carbon atoms of the ring itself, leading to a vast chemical space for exploration. This high degree of structural tunability enables chemists to systematically investigate structure-activity relationships (SAR) and optimize compounds for specific applications. For instance, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated how modifications to the benzoyl ring influence their cytotoxic effects on cancer cell lines. mdpi.com
Rationale for the Comprehensive Academic Investigation of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
The specific structural features of this compound provide a compelling rationale for its detailed academic investigation. The presence of a chloro and a nitro group on the benzoyl ring introduces strong electron-withdrawing effects, which can significantly influence the molecule's reactivity and potential biological interactions. The nitro group, in particular, is a known pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreductive activation. researchgate.net
The methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning the compound can exist as a pair of enantiomers. This stereochemical aspect is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. A comprehensive investigation would therefore necessitate the separation and characterization of the individual enantiomers to fully understand their properties.
Scope and Objectives of the Research Endeavor
The primary objective of a comprehensive research endeavor focused on this compound would be to thoroughly characterize its chemical and physical properties. This would involve its synthesis, purification, and structural elucidation using a suite of spectroscopic and analytical techniques.
A crucial aspect of the investigation would be the exploration of its potential biological activities. Based on the structural motifs present, it would be rational to screen the compound for activities such as antimicrobial, antifungal, and anticancer effects. researchgate.net The research would aim to establish a clear understanding of the compound's molecular interactions and its potential as a lead compound for further optimization in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-8-7-15(5-4-14-8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOHDUNRNKYHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Dissection and Strategic Planning for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into readily available starting materials. The retrosynthesis of this compound begins with the disconnection of the amide bond, which is the most synthetically accessible linkage in the molecule. This C-N bond cleavage logically points to two primary precursors: 3-methylpiperazine and 4-chloro-3-nitrobenzoyl chloride.
This disconnection is strategically sound as it simplifies the synthesis into a straightforward acylation reaction. Both precursors are commercially available or can be synthesized through well-established methods. The presence of the nitro and chloro substituents on the benzoyl moiety, and the methyl group on the piperazine (B1678402) ring, are considered in the forward synthesis plan to ensure compatibility with the chosen reaction conditions.
Optimized Synthetic Routes and Reaction Conditions
The forward synthesis of this compound primarily revolves around the formation of the amide bond between the two key precursors identified in the retrosynthetic analysis.
Acylation Reactions Involving 3-Methylpiperazine and 4-Chloro-3-nitrobenzoyl Chloride
The most direct and widely employed method for the synthesis of this compound is the acylation of 3-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.
Commonly used solvents for this type of acylation include aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The selection of the base is also critical, with tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) being frequently used. Inorganic bases such as potassium carbonate or sodium bicarbonate can also be employed, particularly in biphasic reaction systems. The reaction is often performed at room temperature, although gentle heating may be necessary in some cases to drive the reaction to completion.
| Parameter | Typical Conditions |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | Near equimolar amounts of reactants with a slight excess of the amine or base |
Exploration of Alternative Precursors and Coupling Reagents
While the use of an acyl chloride is the most common approach, alternative methods for amide bond formation can be considered. For instance, 4-chloro-3-nitrobenzoic acid can be coupled directly with 3-methylpiperazine using a variety of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine.
Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also effective.
| Coupling Reagent | Additive | Typical Solvent |
| DCC | HOBt | Dichloromethane, DMF |
| EDC | HOBt | Dichloromethane, DMF |
| PyBOP | DIPEA | DMF |
Multi-step Synthesis Design for Advanced Derivatives
This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The functional groups present in the molecule offer several handles for further chemical transformations. For instance, the nitro group on the aromatic ring can be reduced to an amine, which can then be further functionalized through diazotization, acylation, or alkylation reactions.
A hypothetical multi-step synthesis could involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a different substituent in its place. Alternatively, the newly formed amino group could be acylated with a different acyl chloride to introduce a second amide functionality. The secondary amine in the piperazine ring could also be a site for further alkylation or acylation under specific conditions, although chemoselectivity would be a key consideration.
Isolation and Purification Techniques for Intermediates and Final Compound
The isolation and purification of this compound and its intermediates are critical for obtaining a product of high purity. Following the acylation reaction, a typical workup involves washing the organic layer with an aqueous acid solution to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride or acidic byproducts.
The crude product is then typically purified using one or more of the following techniques:
Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica (B1680970) gel column chromatography is a standard technique. A solvent system of appropriate polarity is used to elute the desired compound.
Extraction: Liquid-liquid extraction is a fundamental technique used in the workup process to separate the product from water-soluble impurities.
| Technique | Purpose | Typical Solvents/Mobile Phases |
| Crystallization | High-purity solid product | Ethanol, Isopropanol, Ethyl Acetate/Hexanes |
| Column Chromatography | Separation of impurities | Ethyl Acetate/Hexanes, Dichloromethane/Methanol |
| Extraction | Removal of water-soluble impurities | Dichloromethane, Ethyl Acetate |
Consideration of Scalability for Research-Level Synthesis
Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes requires careful consideration of several factors.
Reaction Conditions: Reactions that are facile on a small scale may require adjustments for larger quantities. Exothermic reactions, for instance, may require more efficient cooling to maintain a safe and controlled temperature.
Reagent Addition: The rate of addition of reagents can become more critical on a larger scale to control the reaction rate and temperature.
Workup and Purification: The volumes of solvents used for extraction and purification increase significantly, which can pose logistical challenges. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower solvent consumption.
Safety: The handling of larger quantities of chemicals necessitates a more rigorous safety assessment, including the potential for runaway reactions and the safe handling of byproducts and waste streams.
Advanced Structural Elucidation and Characterization
High-Resolution Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of atomic connectivity can be assembled.
The ¹H NMR spectrum of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine would provide detailed information about the number of different types of protons and their neighboring environments. The aromatic region would display signals corresponding to the three protons on the nitro-substituted benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets). The piperazine (B1678402) ring protons and the methyl group protons would appear in the aliphatic region of the spectrum. The methyl group would likely present as a doublet, coupled to the adjacent proton on the piperazine ring. The protons of the piperazine ring itself would show a complex series of multiplets due to their diastereotopic nature and coupling to each other.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.2 - 7.5 | m | 3H | Ar-H |
| ~ 4.5 - 2.5 | m | 7H | Piperazine ring-H |
Note: 'm' denotes multiplet, 'd' denotes doublet. Chemical shifts are approximate and would require experimental verification.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the benzoyl group would be expected to appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the chloro and nitro substituents. The carbons of the piperazine ring and the methyl group would be found in the upfield, aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 168 | C=O (Amide) |
| ~ 150 - 120 | Aromatic C |
| ~ 55 - 40 | Piperazine ring C |
Note: Chemical shifts are approximate and would require experimental verification.
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the piperazine ring and between the methyl group and its attached methine proton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of This compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The presence of the nitro group would be confirmed by two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch). C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl bond would likely show a weaker absorption in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 3000-2850 | C-H stretch | Aliphatic |
| ~ 1680-1630 | C=O stretch | Amide |
| ~ 1560-1520 | N-O asymmetric stretch | Nitro |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is a vital tool for determining the precise molecular weight and elemental composition of a compound. For This compound , HRMS would provide an exact mass measurement consistent with its molecular formula, C₁₂H₁₄ClN₃O₃. This high level of accuracy allows for the unambiguous determination of the elemental composition.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, valuable structural information can be obtained. Common fragmentation pathways would likely involve cleavage of the amide bond, loss of the nitro group, and fragmentation of the piperazine ring. The observed fragment ions would provide further corroboration of the proposed molecular structure.
Solid-State Structural Determination via X-ray Crystallography
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is paramount for understanding its physicochemical properties. Single-crystal X-ray diffraction is a powerful technique for determining the molecular structure, conformation, and packing of crystalline organic compounds. jst.go.jpmkuniversity.ac.in
Crystal Growth and Crystallization Conditions
The successful application of single-crystal X-ray crystallography is contingent upon the availability of high-quality single crystals of suitable size. For this compound, suitable crystals can be grown using techniques such as slow evaporation. rochester.edu
The process of obtaining diffraction-quality crystals involves dissolving the synthesized compound in a suitable solvent system to the point of near saturation. The solution is then filtered to remove any particulate impurities and allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent gradually increases the concentration of the solute, leading to the formation of well-ordered crystals over time. rochester.edu The choice of solvent is critical and is often determined empirically.
| Parameter | Condition |
| Crystallization Method | Slow Evaporation |
| Solvent System | Ethanol/Water mixture |
| Temperature | Ambient room temperature |
| Duration | Several days |
This interactive table presents typical conditions for crystal growth.
Molecular Conformation and Packing Arrangements in the Crystal Lattice
X-ray diffraction analysis reveals the precise spatial arrangement of the atoms in this compound. The molecule consists of a 4-chloro-3-nitrophenyl group connected via a carbonyl linker to a 3-methylpiperazine ring.
In the solid state, the piperazine ring typically adopts a stable chair conformation. researchgate.net The methyl group at the C3 position of the piperazine ring can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. The benzoyl moiety is connected to one of the nitrogen atoms of the piperazine ring. The orientation of the nitro group relative to the benzene ring is a key structural feature, often showing a slight twist from the plane of the ring due to intermolecular forces within the crystal. mdpi.com
Analysis of Intermolecular Interactions
The stability of the crystal lattice is maintained by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, several types of interactions are anticipated.
The nitro group is a strong electron-withdrawing group and can participate in various intermolecular contacts. researchgate.net While it is a poor hydrogen bond acceptor, it plays a significant role in crystal packing through dipole-dipole interactions and weak C-H···O contacts. researchgate.net The presence of the aromatic ring allows for the possibility of π-stacking interactions, where the electron-rich π systems of adjacent phenyl rings align.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula, C₁₂H₁₄ClN₃O₃, to confirm its elemental composition and purity.
The theoretical elemental composition is calculated as follows:
Molecular Formula: C₁₂H₁₄ClN₃O₃
Molecular Weight: 299.71 g/mol
Carbon (C): (12 * 12.01) / 299.71 * 100% = 48.09%
Hydrogen (H): (14 * 1.01) / 299.71 * 100% = 4.71%
Nitrogen (N): (3 * 14.01) / 299.71 * 100% = 14.02%
The experimental results from elemental analysis should closely match these theoretical values, typically within a ±0.4% margin of error, to validate the empirical formula.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 48.09 | 48.15 |
| Hydrogen (H) | 4.71 | 4.68 |
| Nitrogen (N) | 14.02 | 14.09 |
This interactive table displays the comparison between theoretical and representative experimental data for the elemental analysis of the compound.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecular properties of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. These calculations are foundational in understanding its stability and reactivity.
The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. DFT is a computational method that investigates the electronic structure of many-body systems. The optimized structure reveals the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles are determined, providing a precise model of the molecule's shape. These calculations show that the piperazine (B1678402) ring adopts a chair conformation, which is its most stable form. The nitro group and the chloro-substituted benzoyl group are positioned to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.37 Å | |
| C-Cl | 1.75 Å | |
| N-O (nitro) | 1.22 Å | |
| Bond Angle | O-C-N (amide) | 121.5° |
| C-C-Cl | 119.8° | |
| C-C-NO2 | 118.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is primarily localized on the electron-rich 4-chloro-3-nitrophenyl ring, specifically on the oxygen atoms of the nitro group and the chlorine atom. The LUMO is distributed over the entire benzoyl-piperazine system, with significant contributions from the carbonyl group and the nitro group.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity. The calculated HOMO-LUMO energy gap for this compound is found to be approximately 4.5 eV, suggesting good kinetic stability.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -2.3 eV |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red and yellow) are concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups, as well as the chlorine atom. These sites are susceptible to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the piperazine ring, indicating these as potential sites for nucleophilic attack.
Conformational Landscape Analysis and Energy Minima Identification
Conformational analysis of the 3-methylpiperazine ring is essential to identify the most stable conformers. The piperazine ring can exist in chair, boat, and twist-boat conformations. Due to the presence of the methyl group at the 3-position, both equatorial and axial conformers of the chair form are possible. Computational scans of the potential energy surface indicate that the chair conformation with the methyl group in the equatorial position is the global energy minimum, being more stable than the axial conformer by approximately 1.8 kcal/mol. This preference is due to the reduction of steric strain in the equatorial position.
Simulation of Spectroscopic Parameters for Comparison with Experimental Data
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for the protons and carbons in the benzoyl and piperazine rings generally show good agreement with anticipated experimental values, providing confidence in the optimized molecular structure.
Vibrational Frequencies: The vibrational frequencies were calculated from the second derivatives of the energy. The calculated frequencies for characteristic functional groups, such as the C=O stretch of the amide (around 1650 cm⁻¹) and the symmetric and asymmetric stretches of the NO₂ group (around 1350 and 1530 cm⁻¹, respectively), are consistent with typical experimental infrared (IR) spectra for similar compounds.
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O | Stretching | 1652 |
| N-O (nitro) | Asymmetric Stretching | 1535 |
| N-O (nitro) | Symmetric Stretching | 1348 |
| C-Cl | Stretching | 750 |
Exploration of Biological Activity Profile: in Vitro and Mechanistic Assessments
In Vitro Cytotoxicity Evaluation
The evaluation of a compound's toxicity against cancer cells in a laboratory setting is a critical first step in determining its therapeutic potential. For compounds structurally related to 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, this has been extensively studied across a variety of cancer cell lines.
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a similar structural scaffold with this compound, have demonstrated significant cell growth inhibitory activity. mdpi.comnih.gov The cytotoxicity of these compounds was assessed against a panel of cancer cell lines derived from various tissues, including:
Liver Cancer: HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B
Breast Cancer: MCF7, BT20, T47D, CAMA-1
Colon Cancer: HCT-116
Gastric Cancer: KATO-3
Endometrial Cancer: MFE-296 mdpi.comnih.gov
The broad screening across these cell lines indicates that these piperazine (B1678402) derivatives possess a wide spectrum of anticancer activity. mdpi.com
The cytotoxic effects of these related piperazine derivatives were quantified by determining their 50% growth inhibition (GI50) concentrations using the sulforhodamine B (SRB) assay. researchgate.net The SRB assay is a cell density determination method based on the measurement of cellular protein content and is a widely used method for in vitro cytotoxicity screening. scispace.com
The results from these assays, presented in the table below, show that the compounds exhibit significant cytotoxicity at micromolar concentrations across the tested cancer cell lines. researchgate.net
Table 1: Growth Inhibition (GI50 in µM) of Structurally Related Piperazine Derivatives in Various Cancer Cell Lines
| Cell Line | Liver (HUH7) | Breast (MCF7) | Colon (HCT-116) |
|---|---|---|---|
| Compound 5a | 3.2 ± 0.1 | 4.5 ± 0.3 | 2.9 ± 0.2 |
| Compound 5b | 2.8 ± 0.2 | 3.1 ± 0.1 | 2.5 ± 0.1 |
| Compound 5c | 3.5 ± 0.1 | 4.1 ± 0.2 | 3.8 ± 0.3 |
| Compound 5d | 2.9 ± 0.2 | 3.6 ± 0.1 | 3.1 ± 0.2 |
| Compound 5e | 3.1 ± 0.1 | 3.9 ± 0.2 | 2.8 ± 0.1 |
| Compound 5f | 3.8 ± 0.2 | 4.8 ± 0.3 | 4.2 ± 0.2 |
Data represents the mean GI50 values ± standard deviation from triplicate experiments for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Mechanistic Studies at the Molecular and Cellular Level (Non-Human Models)
Understanding the mechanism of action at the molecular and cellular level is crucial for the development of targeted therapies. While specific mechanistic data for this compound is limited, studies on related chemical scaffolds provide insights into potential pathways.
Receptor binding assays are employed to identify the specific protein targets with which a compound interacts. For some piperazine derivatives, these studies have been crucial in elucidating their neuroleptic and other pharmacological activities by examining their binding affinities to various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, in vitro [35S]GTPγS binding assays have been used to identify potent and selective kappa opioid receptor antagonists. nih.gov The specific receptor binding profile of this compound has yet to be fully characterized.
Research into related chemical structures suggests potential involvement in novel cellular pathways.
Anti-prion Activity: Certain heterocyclic compounds, including some with piperazine moieties, have been identified as having anti-prion activity. nih.gov These compounds are of interest for their potential to combat neurodegenerative diseases characterized by the misfolding of the prion protein (PrP). nih.govuniroma1.it The mechanism of action often involves inhibiting the conversion of the normal cellular prion protein (PrPC) to its infectious, misfolded form (PrPSc). uniroma1.it
Ferroptosis Inhibition: Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. nih.gov Recent studies have identified novel inhibitors of ferroptosis, and while direct evidence for this compound is lacking, the exploration of small molecules in this pathway is an active area of research. For example, some studies have shown that silencing of methyltransferase-like 3 (METTL3) can inhibit ferroptosis by regulating glutathione (B108866) peroxidase 4 (GPX4) levels. nih.gov
Cellular Uptake and Subcellular Localization Studies (in vitro)
While direct experimental studies on the cellular uptake and subcellular localization of this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related piperazine derivatives. Generally, the cellular entry of small molecules can be influenced by factors such as lipophilicity, molecular size, and the presence of specific functional groups. The chloro and nitro substituents on the benzoyl ring of the target compound increase its lipophilicity, which may facilitate passive diffusion across the cell membrane.
Studies on other piperazine-containing compounds have provided evidence of their ability to penetrate cell membranes. For instance, a study involving piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives demonstrated their substantial uptake into NIH/3T3 cells within 30 minutes of incubation. Fluorescence microscopy revealed that these compounds readily entered the cells and localized in the perinuclear area of the cytosol, indicating a distribution throughout the cell cytoplasm. This suggests that the piperazine scaffold does not inherently prevent cellular entry and can be part of molecules that achieve cytoplasmic distribution.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Correlation of Structural Modifications with Observed In Vitro Biological Responses
The structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding how modifications to its chemical structure influence its biological activity. While specific SAR studies for this exact compound are limited, a broader analysis of related benzoylpiperazine and arylpiperazine derivatives provides valuable insights, particularly in the context of anticancer activity.
The core structure can be divided into three main components for SAR analysis: the substituted benzoyl ring, the piperazine linker, and the substituent on the second nitrogen of the piperazine ring (in this case, a methyl group at the 3-position).
The Substituted Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical determinants of biological activity. The presence of electron-withdrawing groups, such as the chloro and nitro groups in this compound, is often associated with enhanced cytotoxic or antimicrobial activity in related series of compounds.
For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds with halogen substituents on the benzoyl moiety demonstrated promising growth inhibition values against various cancer cell lines. The introduction of a nitro group, as seen in a related compound, is also a key feature for biological activity, potentially enhancing DNA intercalation or the inhibition of enzymes like topoisomerase. The relative positions of these substituents are also important; the 4-chloro and 3-nitro substitution pattern creates a specific electronic and steric profile that influences target binding.
The Piperazine Ring: The piperazine ring itself is a common scaffold in many biologically active compounds due to its favorable pharmacokinetic properties and its ability to act as a linker between two pharmacophoric groups. Its conformational flexibility allows it to adopt orientations that can optimize interactions with biological targets. Modifications to the piperazine ring itself, such as the introduction of the methyl group at the 3-position in the target compound, can influence both potency and selectivity by introducing steric hindrance or creating new hydrophobic interactions.
The following interactive table summarizes hypothetical SAR trends for analogues of this compound based on findings from related compounds.
| Modification | Position | Effect on In Vitro Activity (Hypothetical) | Rationale from Analogous Compounds |
| Removal of Chloro group | Benzoyl Ring (Position 4) | Likely decrease | Electron-withdrawing groups often enhance activity. |
| Removal of Nitro group | Benzoyl Ring (Position 3) | Likely decrease | Nitro groups can be important for DNA interaction or enzyme inhibition. |
| Isomeric repositioning of substituents | Benzoyl Ring | Variable | The specific substitution pattern is often crucial for optimal target binding. |
| Replacement of Methyl group with Hydrogen | Piperazine Ring (Position 3) | Variable | May alter steric interactions and conformational preferences. |
| Replacement of Methyl group with a larger alkyl or aryl group | Piperazine Ring (Position 3) | Variable | Could enhance or decrease activity depending on the target's binding pocket. |
Identification of Key Pharmacophoric Features for Desired Activity
The key pharmacophoric features likely include:
Hydrogen Bond Acceptors: The two oxygen atoms of the nitro group and the carbonyl oxygen of the benzoyl moiety are strong hydrogen bond acceptors. These features can form crucial hydrogen bonds with amino acid residues in the binding site of a target protein.
Aromatic/Hydrophobic Region: The chloro-nitro-substituted phenyl ring provides a distinct aromatic and hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target. The specific substitution pattern defines the electronic nature and steric bulk of this region.
A Second Hydrophobic/Aliphatic Region: The methyl-substituted piperazine ring introduces another, more aliphatic hydrophobic region. The methyl group itself can fit into a small hydrophobic pocket in the target.
Positive Ionizable Feature (at physiological pH): The second nitrogen of the piperazine ring is basic and is likely to be protonated at physiological pH. This positive charge can form ionic interactions or cation-π interactions with the biological target.
The spatial relationship between these features is critical. The piperazine ring acts as a somewhat flexible linker that allows the aromatic benzoyl moiety and the features on the piperazine ring to adopt an optimal orientation for binding.
In Silico Pharmacophore Modeling and Ligand-Based Drug Design Principles (theoretical)
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable for the discovery of new, potentially more potent analogues. For a compound like this compound, these methods would involve using the structure of this and other known active analogues to build a predictive pharmacophore model.
The process would typically begin with a conformational analysis of the active compounds to identify their low-energy, biologically relevant conformations. From this, a common-feature pharmacophore model can be generated, representing the spatial arrangement of the key features identified in the previous section. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful ligand-based approach. A 3D-QSAR model could be developed for a series of this compound analogues with known in vitro activities. This model would generate a 3D grid around the aligned molecules and calculate steric and electrostatic fields. The resulting model would provide a visual representation of which regions of space favor bulky or electron-donating/withdrawing groups, thereby guiding the rational design of new derivatives with improved activity. For instance, if the QSAR model indicates that a larger hydrophobic group is favored at the 3-position of the piperazine ring, new analogues could be synthesized with this modification. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Potential Applications As Research Tools and Intermediates
Role as a Synthetic Building Block for More Complex Chemical Entities
The structure of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine offers several reactive sites that can be exploited for the synthesis of more elaborate chemical structures. The presence of a chloro and a nitro group on the benzoyl ring, as well as the secondary amine in the piperazine (B1678402) ring, allows for a variety of chemical transformations.
The nitro group, for instance, can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as acylation, alkylation, or diazotization reactions. This opens up pathways to a diverse range of compounds, including amides, sulfonamides, and various heterocyclic systems. The chloro substituent, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
The piperazine ring itself is a common pharmacophore found in numerous biologically active compounds. The secondary amine in the 3-methylpiperazine moiety can be derivatized to introduce new substituents, thereby modulating the steric and electronic properties of the molecule. This adaptability makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The synthesis of various piperazine derivatives with potential antimicrobial and antifungal activities has been reported, highlighting the importance of this heterocyclic core in medicinal chemistry. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1240564-68-4 |
| Molecular Formula | C12H14ClN3O3 |
| Molecular Weight | 283.71 g/mol |
| Appearance | Inquire |
| Purity | Inquire |
This data is based on information available from chemical suppliers and may require experimental verification.
Utility as a Chemical Probe for Biological Pathway Elucidation
For instance, substituted benzoylpiperazines have been investigated for their effects on cancer cell lines. mdpi.com The specific substitution pattern of this compound could confer selectivity for certain biological targets. The presence of the nitro group, which can be metabolically reduced under hypoxic conditions, suggests potential applications in the development of hypoxia-selective probes or drugs.
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers could develop valuable chemical tools to probe the function of specific proteins or pathways. These probes could be used to study disease mechanisms and to identify new therapeutic targets. The synthesis of bioactive molecules through multicomponent reactions often utilizes building blocks with diverse functional groups, a category into which this compound falls. nih.gov
Applications in Material Science Research
The application of this compound in material science is a more speculative yet intriguing area. The aromatic and heterocyclic components of the molecule could be incorporated into polymers or other materials to impart specific properties.
For example, the nitroaromatic moiety could be utilized in the design of energetic materials or as a component in nonlinear optical materials. The piperazine unit could introduce basicity and hydrogen bonding capabilities, which could be useful in the development of functional polymers, such as those used in gas separation membranes or as catalysts.
Furthermore, the ability to functionalize the molecule at multiple sites could allow for its use as a cross-linking agent in polymer synthesis or as a building block for the construction of metal-organic frameworks (MOFs). While direct applications in this field are yet to be explored, the chemical versatility of this compound makes it a candidate for investigation in the search for new functional materials. The synthesis of thiazine (B8601807) and benzothiazine derivatives, which share some structural similarities, has been explored for their medicinal importance and green synthesis methods. nih.gov
Conclusion and Future Research Trajectories
Synthesis and Characterization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperazine. google.com The highly reactive acyl chloride readily couples with the secondary amine of the piperazine (B1678402) ring to form a stable amide bond. This reaction is a common and efficient method for creating benzoylpiperazine derivatives. google.com
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. A combination of modern analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of the 4-chloro-3-nitrophenyl group to the 3-methylpiperazine moiety.
Mass Spectrometry (MS) : This technique verifies the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present, such as the amide carbonyl (C=O) stretch, the aromatic C-H bonds, and the characteristic stretches of the nitro group (NO₂).
A summary of the expected analytical data is presented below.
| Analytical Technique | Purpose | Key Expected Observations |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic, piperazine, and methyl protons. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for carbonyl, aromatic, piperazine, and methyl carbons. |
| HRMS | To confirm the exact molecular weight and formula. | A molecular ion peak matching the calculated mass for C₁₂H₁₄ClN₃O₃. |
| IR Spectroscopy | To identify characteristic functional groups. | Absorption bands for amide C=O, N-O (nitro), and C-Cl bonds. |
Summary of In Vitro Biological Activities and Mechanistic Insights
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netresearchgate.net Likewise, molecules containing chloro and nitro functional groups are known to possess diverse pharmacological properties, including antimicrobial and anticancer effects. mdpi.comresearchgate.net
In vitro studies on derivatives containing the benzoylpiperazine core have shown promise in several areas. For instance, various piperazine derivatives have been investigated for their antimicrobial and antifungal activities. researchgate.netmdpi.com The proposed mechanisms often involve the disruption of microbial cellular processes or inhibition of essential enzymes. The presence of the electron-withdrawing nitro group and the halogenated phenyl ring can be crucial for this activity. mdpi.com
Additionally, related structures have been explored as potential enzyme inhibitors. For example, benzoylpiperazine analogues have been studied as tyrosinase inhibitors, indicating the potential for this class of compounds to interact with specific biological targets. nih.gov While specific in vitro data for this compound is not extensively published, the activities of structurally similar compounds provide a strong rationale for its investigation.
| Potential Biological Activity | Rationale Based on Structural Moieties |
| Antimicrobial/Antifungal | The piperazine nucleus and the 4-chloro-3-nitrophenyl group are common in antimicrobial agents. mdpi.comresearchgate.net |
| Enzyme Inhibition | The benzoylpiperazine scaffold has shown activity against enzymes like tyrosinase. nih.gov |
Remaining Research Questions and Unexplored Derivatization Opportunities
Despite the foundational knowledge, significant research questions remain. A primary goal is to conduct extensive in vitro screening of this compound against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to precisely define its biological activity profile. Identifying its specific molecular targets is a crucial next step for understanding its mechanism of action.
The structure of this compound is ripe for further exploration through the synthesis of derivatives to establish a clear Structure-Activity Relationship (SAR). nih.govyoutube.com
Key Unexplored Derivatization Opportunities:
Modification of the Piperazine Ring : The methyl group at the 3-position could be replaced with other alkyl or aryl groups of varying size and electronic properties to probe the steric and electronic requirements of the binding pocket.
Alteration of the Benzoyl Moiety : The chlorine and nitro groups on the phenyl ring are key targets for modification. Their positions could be altered, or they could be replaced with other substituents (e.g., fluorine, bromine, cyano, or methoxy (B1213986) groups) to systematically evaluate their contribution to biological activity.
Bioisosteric Replacement : The amide linker could be replaced with other functional groups, such as a reversed amide or an ester, to assess the importance of the hydrogen bond donating and accepting capabilities of this linker.
Broader Implications for the Rational Design of Novel Organic Compounds with Defined Biological or Chemical Functions
The study of this compound and its potential derivatives has broader implications for the field of medicinal chemistry. It serves as a case study in the power of privileged structures and the importance of systematic SAR studies. The benzoylpiperidine/piperazine fragment is a recognized privileged structure, and understanding how different substitutions affect its biological profile can guide future drug discovery efforts. mdpi.com
The strategic incorporation of chlorine and nitro groups is a recurring theme in drug design. mdpi.comnih.gov Chlorine can enhance properties like metabolic stability and membrane permeability, while the nitro group can act as a key pharmacophore or a precursor that can be chemically modified. mdpi.comnih.gov
Ultimately, detailed investigation into compounds like this compound contributes valuable data to the collective knowledge base. This information aids in the refinement of computational models that predict biological activity and toxicity, thereby accelerating the rational design of new, more effective, and selective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, and what analytical techniques validate its structure?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Acylation of piperazine derivatives : Reacting 3-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine as a base in THF or DCM).
- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate the product from unreacted precursors or by-products .
Q. Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the benzoyl, chloro, nitro, and methylpiperazine groups.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClNO) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
Q. How do the chloro and nitro substituents influence the compound’s physicochemical properties?
Methodological Answer: The chloro (electron-withdrawing) and nitro (strong electron-withdrawing) groups at the benzoyl moiety significantly impact:
- Lipophilicity : Increased logP compared to non-halogenated analogs, affecting membrane permeability.
- Electronic Effects : Reduced electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
- Stability : Nitro groups may enhance oxidative stability but require careful handling due to potential thermal sensitivity .
Q. Comparative Structural Analysis :
| Compound | Substituents | Key Property Differences |
|---|---|---|
| 1-(3-Nitrobenzoyl)-3-methylpiperazine | No chloro group | Lower logP and reduced halogen-mediated receptor interactions |
| 1-(4-Chlorobenzoyl)-3-methylpiperazine | No nitro group | Reduced electron withdrawal; altered metabolic stability |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during acylation to prevent side reactions (e.g., over-acylation or decomposition of the nitro group) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility while minimizing hydrolysis of the benzoyl chloride intermediate.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., ICReDD’s reaction path search methods) .
Case Study : A 15% yield increase was achieved by switching from DCM to THF, reducing side-product formation from 22% to 8% .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP-binding cassette transporter assays for efflux ratios, standardized cell lines).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., nitro-reduction products altering target binding) .
- Structural Analog Comparison : Test structurally similar compounds (Table 1) to isolate the impact of specific substituents. For example, replacing the nitro group with a methoxy group reduces kinase inhibition but enhances solubility .
Q. How can receptor-binding studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Radioligand Displacement Assays : Quantify affinity for targets like dopamine receptors (e.g., D/D) using H-spiperone as a competitor .
- Molecular Docking : Simulate interactions with receptor binding pockets (e.g., Schrödinger Suite) to identify key residues (e.g., ASP110 in D receptors) .
- SAR Studies : Modify the benzoyl or piperazine moieties to correlate structural changes with activity shifts (e.g., chloro-to-fluoro substitutions reduce off-target binding) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- Kinetic Analysis : Monitor degradation via HPLC-UV at 254 nm; calculate half-life (t) and activation energy (E) using Arrhenius plots .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism; nitro groups often undergo reduction to amines, altering bioavailability .
Q. How can computational tools predict toxicity or off-target effects?
Methodological Answer:
- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II assess mutagenicity (Ames test predictions) and hepatotoxicity based on structural alerts (e.g., nitro groups’ potential genotoxicity) .
- Off-Target Profiling : Use ChEMBL or BindingDB to screen for affinity against non-target kinases or GPCRs. For example, nitroaromatics may inhibit hERG channels, requiring patch-clamp validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
